2-Amino-5,5-dimethylcyclohexene-1-carbonitrile
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Overview
Description
2-Amino-5,5-dimethylcyclohexene-1-carbonitrile is an organic compound with the molecular formula C9H14N2 It is a cyclohexene derivative with an amino group and a nitrile group attached to the ring
Scientific Research Applications
2-Amino-5,5-dimethylcyclohexene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5-dimethylcyclohexene-1-carbonitrile typically involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with an appropriate amine and a nitrile source. One common method is the condensation reaction between 5,5-dimethylcyclohexane-1,3-dione and an amine, followed by the addition of a nitrile group under basic conditions. The reaction is usually carried out in the presence of a catalyst such as sodium ethoxide or potassium tert-butoxide, and the reaction temperature is maintained between 50-100°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product separation helps in maintaining consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,5-dimethylcyclohexene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products
Oxidation: Formation of 5,5-dimethylcyclohexane-1,3-dione derivatives.
Reduction: Conversion to 2-amino-5,5-dimethylcyclohexane-1-amine.
Substitution: Formation of N-substituted derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-5,5-dimethylcyclohexene-1-carbonitrile involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5,5-dimethylcyclohexane-1-carbonitrile: Similar structure but lacks the double bond in the cyclohexene ring.
2-Amino-5,5-dimethylcyclohexene-1-carboxamide: Contains a carboxamide group instead of a nitrile group.
2-Amino-5,5-dimethylcyclohexene-1-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
2-Amino-5,5-dimethylcyclohexene-1-carbonitrile is unique due to the presence of both an amino group and a nitrile group on the cyclohexene ring, which imparts distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
2-amino-5,5-dimethylcyclohexene-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2/c1-9(2)4-3-8(11)7(5-9)6-10/h3-5,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXXNJRVRZBZEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=C(C1)C#N)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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